molecular formula C10H10ClN B13031794 6-Chloro-1-methyl-3,4-dihydroisoquinoline

6-Chloro-1-methyl-3,4-dihydroisoquinoline

Cat. No.: B13031794
M. Wt: 179.64 g/mol
InChI Key: LIARMUSMICQTJM-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound this compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 1st position on the dihydroisoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. This method allows for the generation of N-substituted 3,4-dihydroisoquinoline derivatives with substituents at the 3-position .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium intermediates.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iminium salts, while substitution reactions can produce various substituted isoquinoline derivatives.

Scientific Research Applications

6-Chloro-1-methyl-3,4-dihydroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, affecting calcium currents and muscle contractility . The compound’s effects are mediated through the activation of voltage-gated L-type calcium channels and the modulation of receptor activity.

Comparison with Similar Compounds

6-Chloro-1-methyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

6-chloro-1-methyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C10H10ClN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6H,4-5H2,1H3

InChI Key

LIARMUSMICQTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=C1C=CC(=C2)Cl

Origin of Product

United States

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